2-Bromo-n-(3-isopropylphenyl)acetamide
Description
2-Bromo-N-(3-isopropylphenyl)acetamide is a brominated acetamide derivative featuring a 3-isopropylphenyl substituent on the nitrogen atom. The compound’s structure consists of a bromine atom at the α-carbon of the acetamide backbone, which enhances its reactivity in nucleophilic substitution reactions. This structural motif is common in pharmaceutical intermediates, where bromoacetamides serve as alkylating agents or precursors for drug candidates . The compound’s structural validation and crystallographic analysis would employ methods such as SHELX software, widely used for small-molecule refinement .
Properties
IUPAC Name |
2-bromo-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMKCZOUWHJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-n-(3-isopropylphenyl)acetamide typically involves the bromination of n-(3-isopropylphenyl)acetamide. One common method includes the reaction of n-(3-isopropylphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Bromo-n-(3-isopropylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine can yield the corresponding amide derivative.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, forming n-(3-isopropylphenyl)acetamide.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-Bromo-n-(3-isopropylphenyl)acetamide exhibit promising anticancer properties. The bromine substitution is believed to enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, studies have shown that halogenated compounds can inhibit specific enzymes related to tumor growth and metastasis .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially through the inhibition of beta-secretase activity, which is implicated in Alzheimer's disease. The structural characteristics of this compound allow it to cross the blood-brain barrier, making it a candidate for further research in neurodegenerative disorders .
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry
In material science, compounds like this compound are explored for their potential use in polymer chemistry. The ability to modify polymer properties through the incorporation of brominated compounds can lead to materials with enhanced thermal stability and flame retardancy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-n-(3-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Bromo-N-(3-isopropylphenyl)acetamide with structurally related bromoacetamide derivatives, highlighting differences in substituents, molecular properties, and applications.
Data Table: Key Properties of Bromoacetamide Derivatives
Structural and Functional Comparisons
Its non-polar nature reduces water solubility compared to methoxy or isopropoxy derivatives . 3-Methoxyphenyl (): The electron-donating methoxy group enhances solubility in polar solvents. However, it may increase susceptibility to oxidative degradation . 3-Isopropoxyphenyl (): The isopropoxy group balances polarity and steric bulk, offering intermediate solubility and stability.
Molecular Weight and Heteroatom Influence The isoxazole derivative (281.11 g/mol, C₁₁H₉BrN₂O₂) has a higher molar mass due to additional nitrogen atoms, which may enhance binding affinity in biological targets . The di-brominated compound (399.08 g/mol, C₁₅H₁₃Br₂NO₂) exhibits significant lipophilicity, making it suitable for membrane-permeable applications but challenging for aqueous formulations .
Safety and Handling
- 2-Bromo-N-(3-methoxyphenyl)acetamide has documented safety data (GHS), including inhalation risks and recommended first-aid measures . Similar precautions likely apply to the target compound, though specific data are unavailable.
Pharmaceutical Relevance
- Bromoacetamides like the target compound are intermediates in synthesizing spirocyclic inhibitors (e.g., compound 23 in ). Substituents dictate downstream reactivity; for example, bulky groups may hinder cyclization but improve selectivity .
- Impurity C () highlights the importance of substituent purity in drug manufacturing, as nitro and bromine groups could affect efficacy or safety .
Biological Activity
Introduction
2-Bromo-N-(3-isopropylphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C12H14BrN
- Molecular Weight: 256.15 g/mol
The presence of the bromine atom and the isopropyl group contributes to its unique chemical properties, influencing its interactions with biological systems.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented, demonstrating its effectiveness in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound is particularly potent against Staphylococcus aureus, a common pathogen responsible for various infections.
The mechanism of action for this compound appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. The bromine atom likely plays a critical role in enhancing the lipophilicity of the molecule, facilitating its penetration through bacterial membranes.
Case Studies
- Study on Efficacy Against Resistant Strains : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC of 4 µg/mL, suggesting potential for further development as an antimicrobial agent against resistant strains .
- In Vivo Studies : In vivo experiments conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in bacterial load in infected tissues compared to controls. Histopathological analysis revealed improved tissue integrity and reduced inflammation, indicating its therapeutic potential .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound has been studied to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics:
- Absorption : Rapid absorption was noted with peak plasma concentrations achieved within 1 hour post-administration.
- Distribution : The compound demonstrated a volume of distribution (Vd) indicating extensive tissue distribution.
- Metabolism : Metabolic studies revealed that the compound is primarily metabolized by cytochrome P450 enzymes, leading to several metabolites with varying biological activities.
- Excretion : Renal excretion was identified as the primary route for elimination, with approximately 70% excreted unchanged within 24 hours .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
